Argipressin

Vasopressin Receptor Pharmacology V1a Agonist Potency Receptor Binding Kinetics

Argipressin is the pharmacologically definitive vasopressin receptor agonist, providing full-spectrum V1a, V1b, and V2 activation (Kd 1.31 nM at V1a) with a rapid, titratable 20-minute half-life. Unlike synthetic analogs (desmopressin, terlipressin), it fulfills USP vasopressor activity specifications (≥300 Units/mg) essential for bioassay calibration, receptor binding studies, and functional assays. It is the indispensable reference standard for evaluating novel vasopressin analogs and for applications requiring native receptor pharmacology.

Molecular Formula C46H65N15O12S2
Molecular Weight 1084.2 g/mol
CAS No. 113-79-1
Cat. No. B549350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgipressin
CAS113-79-1
SynonymsArg Vasopressin
Arg-Vasopressin
Arginine Vasopressin
Argipressin
Argipressin Tannate
Vasopressin, Arginine
Molecular FormulaC46H65N15O12S2
Molecular Weight1084.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
InChIInChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
InChIKeyKBZOIRJILGZLEJ-LGYYRGKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 5 items / 25 items / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO

Argipressin (CAS 113-79-1): The Native Nonapeptide Hormone for Vasopressor and Antidiuretic Applications


Argipressin (Arg8-vasopressin, AVP) is the endogenous mammalian neurohypophysial nonapeptide hormone that serves as the reference standard for the vasopressin receptor agonist class [1]. Structurally defined by a disulfide bridge between Cys1 and Cys6, it is the primary native ligand that binds to and activates all three known vasopressin receptor subtypes—V1a (vascular), V1b (pituitary), and V2 (renal)—with nanomolar to sub-nanomolar affinity . Unlike its synthetic analogs, which have been chemically modified to alter receptor selectivity or half-life, Argipressin provides a full-spectrum receptor activation profile that confers both vasoconstrictive and antidiuretic properties [2]. As the pharmacologically definitive member of this class, Argipressin is the logical reference compound for receptor binding studies, functional assays, and as the baseline for evaluating the selectivity profiles of modified analogs [1].

Why Argipressin Cannot Be Substituted by Other Vasopressin Analogs in Critical Applications


Generic substitution across the vasopressin analog class is precluded by marked divergences in receptor subtype selectivity, pharmacokinetic profiles, and resultant clinical utility. Argipressin, as the native nonapeptide, exhibits balanced agonist activity across V1a, V1b, and V2 receptors with a short elimination half-life of approximately 20 minutes [1]. In contrast, desmopressin (dDAVP) has been chemically modified (deaminated Cys1 and D-Arg8) to achieve enhanced antidiuretic potency with markedly diminished pressor activity—approximately 1500-fold less vasoconstriction than endogenous vasopressin—and a prolonged half-life suitable for chronic antidiuretic therapy [2]. Terlipressin, a synthetic prodrug with a triglycyl extension at the N-terminus, exhibits V1a receptor affinity approximately 120-fold lower than native vasopressin but demonstrates substantially prolonged duration of action, restricting its utility for rapid titration [3]. Lysine vasopressin (lypressin), the porcine variant differing at position 8, shows species-dependent potency differences: when administered intravenously to dogs, arginine vasopressin was approximately seven times more potent as an antidiuretic than its lysine analog [4]. These distinct pharmacological fingerprints ensure that Argipressin remains the indispensable reference compound and is irreplaceable in applications requiring native receptor pharmacology or rapid-onset, titratable vasopressor activity.

Argipressin (CAS 113-79-1): Quantitative Differentiators Against Closest Analogs and In-Class Candidates


V1a Receptor Binding Affinity of Argipressin vs. Terlipressin: A 120-Fold Difference

Argipressin binds to the human V1a vasopressin receptor with affinity in the nanomolar range (Kd = 1.31 nM in A7r5 rat aortic smooth muscle cells), whereas terlipressin, a widely used synthetic V1a-preferring analog, exhibits affinity in the micromolar range—approximately 120-fold lower than that of native vasopressin [1]. This quantitative disparity arises from terlipressin's triglycyl N-terminal extension, which substantially impairs direct receptor engagement prior to enzymatic cleavage. In receptor binding assays using [3H]AVP as the radioligand in CHO cells expressing human recombinant V2 receptor, Argipressin demonstrates an IC50 of 6 nM [2]. In functional assays on human isolated mesenteric artery rings, Argipressin induces potent, concentration-dependent contraction with an EC50 value of 2.01 × 10⁻⁹ M [3].

Vasopressin Receptor Pharmacology V1a Agonist Potency Receptor Binding Kinetics

Vasopressor Potency Differential: Argipressin vs. Desmopressin (~1500-Fold)

Argipressin activates V1a receptors on vascular smooth muscle to produce potent vasoconstriction, with a pressor activity defined by the USP Vasopressin Unit standard at ≥300 Units/mg [1]. In stark contrast, desmopressin (dDAVP)—the synthetic analog used clinically for diabetes insipidus and bleeding disorders—exhibits markedly diminished pressor activity, reported as approximately 1500-fold less vasoconstriction than endogenous Argipressin [2]. This dramatic difference stems from structural modifications: deamination of the N-terminal cysteine and substitution of L-arginine with D-arginine at position 8, which selectively enhance V2 receptor affinity and signaling duration while severely attenuating V1a-mediated pressor effects. The USP bioidentity assay for Argipressin requires validation of blood pressure elevation in phenoxybenzamine-treated rats, with standardized doses producing elevations of 20 to 70 mmHg [1].

Vasoconstriction Pressor Activity V1a/V2 Selectivity Ratio

Pharmacokinetic Half-Life: Argipressin (~20 min) vs. Desmopressin (~12 h)

Argipressin exhibits a short elimination half-life of approximately 20 minutes, consistent with its endogenous role as a rapidly cleared circulating hormone [1]. This rapid clearance enables precise, titratable control of vasopressor effects in acute clinical and experimental settings. In contrast, desmopressin (dDAVP) possesses a substantially prolonged duration of action, with effects persisting for approximately 12 hours following subcutaneous or intranasal administration, attributed to enhanced resistance to proteolytic degradation conferred by its deaminated N-terminus [2]. Similarly, terlipressin—a prodrug requiring enzymatic cleavage of its triglycyl moiety to release the active lysine vasopressin metabolite—exhibits sizably longer duration of action than Argipressin, which prevents rapid titration of its vasopressor effect in clinical applications [3].

Peptide Stability Elimination Half-Life Duration of Action Metabolic Clearance

Receptor Subtype Binding Affinity: Argipressin Balanced Agonism vs. Desmopressin V2 Selectivity

Argipressin demonstrates balanced, high-affinity binding across all three vasopressin receptor subtypes, with a Kd of 1.31 nM for the V1a receptor in A7r5 rat aortic smooth muscle cells, and similar nanomolar-range affinity for V1b and V2 receptors . In contrast, desmopressin (dDAVP) is a V2-selective agonist that produces potent antidiuretic effects via V2 receptor activation while exhibiting negligible V1a-mediated pressor activity [1]. This receptor selectivity difference is functionally demonstrable through antagonist studies: Mozavaptan (OPC-31260), a competitive antagonist, shows ~85-fold selectivity for the V2 receptor (IC50 = 14 nM) over the V1 receptor (IC50 = 1.2 μM) and can antagonize the antidiuretic action of Argipressin in vivo . The availability of such subtype-selective pharmacological tools enables precise dissection of Argipressin's dual V1a and V2 effects, whereas desmopressin's V2 bias precludes V1a-mediated functional studies.

Vasopressin Receptor Subtype Selectivity V1a vs. V2 Binding Functional Antagonism

Hemodynamic Stabilization in Catecholamine-Refractory Shock: Argipressin Synergistic Vasopressor Effect

In patients with septic shock, the addition of Argipressin to norepinephrine therapy provides hemodynamic stabilization via a mechanism distinct from adrenergic pathways. Multiple investigations have impressively demonstrated that Argipressin can successfully stabilize haemodynamics even in advanced vasodilatory shock refractory to catecholamines [1]. The Surviving Sepsis Campaign guidelines recommend synergistic use of Argipressin in addition to norepinephrine when hemodynamic optimization is inadequate [2]. An analysis of the MIMIC-III and MIMIC-IV databases found that among adults with septic shock, Argipressin initiation when low-dose norepinephrine was used was associated with an improvement in 28-day mortality, with no significant differences in hemodynamic response duration, ICU stay, or hospital length of stay [3]. This synergistic approach—exploiting the non-adrenergic V1a-mediated vasoconstriction of Argipressin—provides a therapeutic option that other vasopressor classes cannot replicate due to their exclusive reliance on adrenergic signaling pathways.

Septic Shock Vasodilatory Shock Catecholamine-Refractory Hypotension Norepinephrine-Sparing

USP Monograph Specification: Argipressin Vasopressor Activity ≥300 Units/mg

The USP monograph for Vasopressin (8-L-arginine vasopressin, CAS 113-79-1) establishes a quantitative potency specification: vasopressor activity of not less than 300 USP Vasopressin Units per mg, determined via a standardized rat blood pressure bioassay [1]. The assay methodology requires phenoxybenzamine-treated male rats (275–325 g) with intravenously administered test doses that produce blood pressure elevations between 20 and 70 mmHg, using a 2:3 dose ratio comparative protocol against the USP Vasopressin RS [1]. This specification is unique to native Argipressin and is not defined for synthetic analogs such as desmopressin or terlipressin, which have distinct monographs with different potency units (e.g., antidiuretic units for desmopressin). The USP monograph further defines purity parameters of NLT 95.0% and NMT 105.0% on an anhydrous, acetic acid-free basis, with identification by LC-MS (expected mass-to-charge ratios 1084 and 543) [2].

USP Reference Standard Quality Control Vasopressin Bioassay Pharmacopeial Specification

Argipressin (CAS 113-79-1): Validated Application Scenarios Driven by Differentiated Evidence


USP Reference Standard for Vasopressor Bioassay Calibration and Compendial Quality Control

Argipressin is the definitive USP reference standard for vasopressor activity determinations, with a validated specification of ≥300 USP Vasopressin Units/mg established via standardized rat blood pressure bioassay [1]. Quality control laboratories and pharmaceutical manufacturers rely on Argipressin (USP Vasopressin RS) for assay calibration, system suitability testing, and impurity profiling according to USP monograph specifications, which include LC-MS identification (expected m/z 1084 and 543) and purity acceptance criteria of NLT 95.0% and NMT 105.0% on an anhydrous, acetic acid-free basis [2]. Unlike synthetic analogs (desmopressin, terlipressin), which lack this vasopressor potency specification, only Argipressin fulfills the compendial requirements for vasopressor activity validation in accordance with USP-NF standards.

V1a Receptor Pharmacology Studies Requiring Native, High-Affinity Ligand Binding

For receptor binding assays investigating V1a-mediated vasoconstriction, Argipressin provides the native, high-affinity ligand profile (Kd = 1.31 nM in A7r5 cells) essential for accurate pharmacological characterization [1]. With ~120-fold higher V1a receptor affinity than terlipressin and ~1500-fold greater pressor activity than desmopressin, Argipressin is the requisite positive control for V1a receptor binding and functional assays [2][3]. Its balanced agonism across V1a, V1b, and V2 receptors further enables comprehensive receptor profiling studies, whereas desmopressin's V2 selectivity excludes V1a-mediated functional investigations. Researchers utilizing Argipressin as the reference compound can reliably compare novel V1a agonists or antagonists against the pharmacologically definitive native ligand.

Catecholamine-Refractory Vasodilatory Shock Models and Clinical Research

Argipressin is the guideline-recommended adjunct vasopressor for catecholamine-refractory septic shock, with evidence from the MIMIC-III and MIMIC-IV database analysis demonstrating that early Argipressin initiation with low-dose norepinephrine is associated with improved 28-day mortality [1]. The Surviving Sepsis Campaign guidelines endorse the synergistic use of Argipressin in addition to norepinephrine when hemodynamic optimization is inadequate [2]. Multiple investigations have demonstrated that Argipressin can successfully stabilize haemodynamics even in advanced vasodilatory shock refractory to adrenergic agents [3]. This distinct, non-adrenergic mechanism of V1a-mediated vasoconstriction positions Argipressin as the appropriate agent for preclinical and clinical research into multimodal vasopressor strategies for distributive shock, where alternative vasopressin analogs (desmopressin lacks pressor activity; terlipressin cannot be rapidly titrated) are unsuitable .

Acute Titratable Vasopressor Studies Requiring Rapid Onset and Offset Kinetics

Argipressin's short elimination half-life of approximately 20 minutes enables precise, titratable control of vasopressor effects, a pharmacokinetic property not shared by synthetic analogs [1]. Desmopressin exhibits a prolonged duration of action (~12 hours), rendering it unsuitable for acute titration applications [2]. Terlipressin's sizably longer duration of action similarly prevents rapid titration of vasopressor effects in clinical or experimental settings [3]. For intraoperative hypotension models, acute shock resuscitation studies, or any application requiring rapid dose adjustment and reversal capability, Argipressin is the only appropriate vasopressin receptor agonist. This rapid clearance profile closely mimics endogenous hormone dynamics, making Argipressin the preferred agent for studies investigating physiological vasopressin signaling dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Argipressin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.